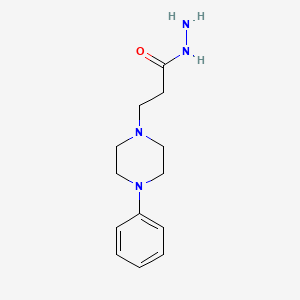

3-(4-Phenylpiperazin-1-yl)propanehydrazide

Description

Significance of Hydrazide and Piperazine (B1678402) Motifs in Contemporary Medicinal Chemistry

In the landscape of modern medicinal chemistry, both hydrazide and piperazine structures are considered highly valuable building blocks for the synthesis of new therapeutic agents. mdpi.comresearchgate.net The hydrazide functional group (-C(=O)NHNH2) is an important component in organic chemistry, serving as a key substrate in both chemical reactions and drug design. mdpi.comwisdomlib.org Hydrazides and their derivatives, such as hydrazones, are crucial intermediates in the synthesis of a variety of heterocyclic rings that exhibit significant biological activities. mdpi.comresearchgate.net These activities span a wide therapeutic spectrum, including antimicrobial, antifungal, anti-inflammatory, antidiabetic, and antitumor properties. mdpi.com

The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, is recognized as a "privileged scaffold" in drug discovery. nih.govresearchgate.net This designation stems from its frequent appearance in a multitude of clinically successful drugs across various therapeutic areas, including antidepressants, antipsychotics, antihistamines, antifungals, and antibiotics. researchgate.netrsc.org The unique properties of the piperazine ring, such as its solubility, basicity, and specific conformational characteristics, allow it to favorably modulate the pharmacokinetic and pharmacodynamic profiles of drug candidates. nih.govresearchgate.net Its nitrogen atoms can act as hydrogen bond acceptors or become ionized under physiological conditions, enabling interaction with various biological targets. researchgate.net The versatility of the piperazine structure has made it a cornerstone in the development of novel bioactive molecules. thieme-connect.com

Historical Context and Evolution of Research on Hydrazide-Piperazine Hybrid Structures

The journey of hydrazide-piperazine structures in medicinal chemistry is rooted in the independent development and success of each motif. Hydrazide-containing compounds gained prominence in the mid-20th century with the discovery of their potent antitubercular and antidepressant (monoamine oxidase inhibitors) activities. Meanwhile, piperazine was initially introduced as an anthelmintic agent in the early 20th century. iiab.me Its therapeutic applications expanded significantly over time, with piperazine derivatives being developed for a vast range of conditions. researchgate.netwikipedia.org

The deliberate combination of these two pharmacophores into hybrid structures represents a rational drug design strategy. This approach aims to synthesize molecules that may exhibit synergistic or novel pharmacological activities by integrating the beneficial properties of both the hydrazide and piperazine moieties. The development of phenylpiperazine derivatives, in particular, has been a major focus, leading to drugs used in the treatment of depression and other central nervous system (CNS) disorders. drugs.comdrugpolicyfacts.org The synthesis of hybrid molecules like 3-(4-phenylpiperazin-1-yl)propanehydrazide is a logical progression, creating a stable yet reactive scaffold that can be further modified to target a diverse array of biological receptors and enzymes.

Overview of Current Research Trajectories for this compound Analogues

Contemporary research on analogues of this compound is vibrant and multifaceted, exploring a wide range of potential therapeutic applications. The core structure is systematically modified to optimize activity against various biological targets. These research efforts have branched into several key areas, demonstrating the scaffold's versatility.

Key research areas for these analogues include:

Central Nervous System (CNS) Disorders: A significant focus is on developing novel antidepressants. cuestionesdefisioterapia.com Studies have shown that certain phenylpiperazine and hydrazide derivatives exhibit strong antidepressant-like activity, potentially through interaction with the serotonergic system or inhibition of enzymes like monoamine oxidase-A (MAO-A). cuestionesdefisioterapia.comnih.govnih.gov Researchers are also investigating their potential for treating neurodegenerative conditions like Alzheimer's disease. researchgate.net

Antimicrobial and Antifungal Activity: The global challenge of antimicrobial resistance has spurred the investigation of new chemical entities. Phenylpiperazine derivatives have shown promise as antibacterial and antifungal agents. nih.govresearchgate.net Research has demonstrated that certain analogues can suppress the virulence of pathogens like Candida albicans by inhibiting their morphological transition, a key factor in their ability to cause infection. nih.gov

Anti-inflammatory and Analgesic Properties: There is a considerable effort to develop new anti-inflammatory and pain-relieving drugs. thieme-connect.com Phenylpiperazine derivatives have been synthesized and evaluated as selective COX-2 inhibitors, offering a potential alternative to existing non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov Studies have also confirmed the anti-inflammatory potential of various N-phenyl piperazine derivatives through in-vitro evaluations. biomedpharmajournal.org

Cardiovascular Conditions: Analogues are being explored for their potential to treat cardiovascular diseases. Research has led to the synthesis of novel phenylpiperazine derivatives with antiarrhythmic and antihypertensive (blood pressure-lowering) activities, often linked to their ability to bind to α-adrenoceptors. nih.gov

Oncology: The arylpiperazine scaffold is being actively investigated in cancer research. mdpi.com Derivatives have shown cytotoxic effects against various cancer cell lines, and their ability to interact with multiple molecular targets implicated in cancer makes them attractive candidates for new anticancer drug development. mdpi.com

Dopamine (B1211576) Receptor Modulation: Substituted N-phenylpiperazine analogues are being evaluated for their ability to selectively bind to dopamine receptor subtypes, such as D2 and D3 receptors. nih.gov This line of research is relevant for developing treatments for neurological and psychiatric disorders where dopamine signaling is dysregulated. nih.gov

The diverse biological activities of these analogues are summarized in the table below, highlighting the broad therapeutic potential of the this compound scaffold.

| Research Area | Investigated Biological Activity |

| Central Nervous System | Antidepressant, MAO-A Inhibition, Serotonergic System Modulation, Anti-Alzheimer's Potential. cuestionesdefisioterapia.comnih.govnih.govresearchgate.net |

| Infectious Diseases | Antibacterial, Antifungal, Anti-virulence. nih.govresearchgate.netnih.govacs.org |

| Inflammation & Pain | Anti-inflammatory, Analgesic, COX-2 Inhibition. thieme-connect.comnih.govbiomedpharmajournal.org |

| Cardiovascular Disease | Antiarrhythmic, Antihypertensive. nih.gov |

| Oncology | Anticancer, Cytotoxic Activity. mdpi.com |

| Neurological Disorders | Dopamine D2/D3 Receptor Binding. nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

3-(4-phenylpiperazin-1-yl)propanehydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N4O/c14-15-13(18)6-7-16-8-10-17(11-9-16)12-4-2-1-3-5-12/h1-5H,6-11,14H2,(H,15,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAOATLHYNXKQDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCC(=O)NN)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 4 Phenylpiperazin 1 Yl Propanehydrazide and Its Derivatives

Established Synthetic Pathways for the Core 3-(4-Phenylpiperazin-1-yl)propanehydrazide Scaffold

The construction of the fundamental this compound structure can be achieved through several reliable synthetic routes. These pathways primarily involve the formation of the bond between the piperazine (B1678402) nitrogen and the propyl chain, followed by the introduction of the hydrazide functionality.

Condensation Reactions Utilizing 1-Phenylpiperazine Precursors

A common and efficient method for assembling the core scaffold involves the nucleophilic substitution reaction of 1-phenylpiperazine with a suitable three-carbon electrophile. This is typically a two-step process:

N-Alkylation of 1-Phenylpiperazine: The synthesis initiates with the N-alkylation of 1-phenylpiperazine with an acrylic acid ester, such as methyl acrylate, or a 3-halopropanoate, like ethyl 3-bromopropanoate. The reaction with methyl acrylate proceeds via a Michael addition, while the reaction with a 3-halopropanoate is a standard nucleophilic substitution. These reactions are typically carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like N,N-dimethylformamide (DMF) or acetonitrile.

Hydrazinolysis of the Ester Intermediate: The resulting ester, methyl or ethyl 3-(4-phenylpiperazin-1-yl)propanoate, is then converted to the desired propanehydrazide. This is achieved through hydrazinolysis, which involves reacting the ester with hydrazine (B178648) hydrate, often in an alcoholic solvent like ethanol or methanol, under reflux conditions. This reaction efficiently displaces the alkoxy group to yield this compound. A similar methodology has been successfully employed in the synthesis of related propanehydrazide structures, such as 3-[(4-chlorophenyl)sulfonyl]propane hydrazide, where the corresponding methyl propanoate was treated with hydrazine hydrate to afford the desired product researchgate.net.

| Step | Reactants | Reagents/Conditions | Product |

| 1 | 1-Phenylpiperazine, Methyl acrylate | Base (e.g., K2CO3), Solvent (e.g., DMF) | Methyl 3-(4-phenylpiperazin-1-yl)propanoate |

| 2 | Methyl 3-(4-phenylpiperazin-1-yl)propanoate | Hydrazine hydrate, Ethanol, Reflux | This compound |

Derivatization from Relevant Halogenated Propanehydrazide Intermediates

An alternative approach to the core scaffold involves the reaction of 1-phenylpiperazine with a pre-formed halogenated propanehydrazide. In this pathway, a 3-halopropanehydrazide, such as 3-chloropropanehydrazide or 3-bromopropanehydrazide, serves as the key intermediate.

This method is a direct nucleophilic substitution where the secondary amine of the 1-phenylpiperazine displaces the halide on the propyl chain of the hydrazide. The reaction is typically performed in the presence of a base to neutralize the hydrogen halide formed during the reaction. The choice of solvent and temperature is crucial to ensure efficient reaction and minimize side products. This approach benefits from the commercial availability or straightforward synthesis of halogenated propanehydrazides. The general principle of N-alkylation of phenylpiperazines with alkyl halides is a well-established synthetic transformation nih.gov.

| Reactant 1 | Reactant 2 | Reagents/Conditions | Product |

| 1-Phenylpiperazine | 3-Chloropropanehydrazide | Base (e.g., Triethylamine), Solvent (e.g., Acetonitrile), Heat | This compound |

Strategies for Structural Diversification of the Propanehydrazide Moiety

The hydrazide functionality of this compound is a versatile handle for a wide range of chemical transformations, allowing for the synthesis of a diverse library of derivatives.

Introduction of Varied Substituents via Hydrazinolysis and Acylation Reactions

The primary amine of the hydrazide group is nucleophilic and can readily react with various electrophiles. Acylation is a common strategy to introduce a wide array of substituents.

Acylation Reactions: The reaction of this compound with acyl chlorides or acid anhydrides in the presence of a base, such as pyridine or triethylamine, leads to the formation of N'-acyl-3-(4-phenylpiperazin-1-yl)propanehydrazides. This method allows for the introduction of various alkyl, aryl, and heteroaryl groups. For instance, reaction with benzoyl chloride would yield N'-benzoyl-3-(4-phenylpiperazin-1-yl)propanehydrazide. This approach has been demonstrated in the synthesis of N'-benzoyl-3-[(4-chlorophenyl)sulfonyl]propanehydrazide from the corresponding propanehydrazide researchgate.net.

Furthermore, the hydrazide can be converted into other functional groups. For example, treatment with phosphoryl chloride can lead to the formation of 1,3,4-oxadiazole derivatives, a common bioisostere for amide and ester groups nih.gov.

| Hydrazide Derivative | Acylating Agent | Product |

| This compound | Benzoyl chloride | N'-Benzoyl-3-(4-phenylpiperazin-1-yl)propanehydrazide |

| This compound | Acetic anhydride | N'-Acetyl-3-(4-phenylpiperazin-1-yl)propanehydrazide |

Formation of Schiff Bases and Related Compounds from the Hydrazide Functionality

The terminal amine of the hydrazide readily undergoes condensation reactions with aldehydes and ketones to form Schiff bases, also known as hydrazones. This reaction is typically acid-catalyzed and proceeds by refluxing the hydrazide with the corresponding carbonyl compound in a suitable solvent like ethanol rjptonline.orgrjptonline.orgdergipark.org.tr.

The formation of Schiff bases provides a straightforward method to introduce a wide variety of substituted aromatic and aliphatic groups. The general reaction involves the nucleophilic attack of the hydrazide nitrogen on the carbonyl carbon, followed by dehydration to yield the imine functionality (-C=N-). A variety of aromatic aldehydes, such as benzaldehyde, substituted benzaldehydes, and heterocyclic aldehydes, can be used to generate a diverse range of Schiff base derivatives rjptonline.orgrjptonline.org.

| Hydrazide | Carbonyl Compound | Reaction Conditions | Product (Schiff Base) |

| This compound | Benzaldehyde | Ethanol, Acetic acid (cat.), Reflux | N'-(Phenylmethylene)-3-(4-phenylpiperazin-1-yl)propanehydrazide |

| This compound | 4-Chlorobenzaldehyde | Ethanol, Acetic acid (cat.), Reflux | N'-(4-Chlorophenylmethylene)-3-(4-phenylpiperazin-1-yl)propanehydrazide |

| This compound | Acetone | Ethanol, Acetic acid (cat.), Reflux | N'-(Propan-2-ylidene)-3-(4-phenylpiperazin-1-yl)propanehydrazide |

Synthetic Approaches for Modifying the Phenylpiperazine Core

Modification of the phenylpiperazine core allows for the fine-tuning of the molecule's physicochemical properties. These modifications can be introduced either at the phenyl ring or at the second nitrogen atom of the piperazine ring, although the latter is less common for 1,4-disubstituted piperazines.

Electrophilic aromatic substitution reactions on the phenyl ring of 1-phenylpiperazine or its derivatives can introduce substituents such as nitro, halogen, or sulfonyl groups. The position of substitution is directed by the activating and ortho-, para-directing nature of the piperazinyl group. For example, sulfonation of N-arylpiperazine derivatives has been reported nih.gov.

Another approach involves starting with a substituted 1-phenylpiperazine precursor. A wide variety of substituted 1-phenylpiperazines are commercially available or can be synthesized through methods like the Buchwald-Hartwig amination of a substituted aryl halide with piperazine. These substituted precursors can then be carried through the synthetic sequences described in section 2.1 to generate derivatives with modified phenyl rings. For instance, starting with 1-(4-chlorophenyl)piperazine would lead to a final compound with a chloro-substituent on the phenyl ring.

| Modification Strategy | Example Reaction | Starting Material | Product |

| Electrophilic Aromatic Substitution | Nitration | 1-Phenylpiperazine | 1-(Nitrophenyl)piperazine |

| Buchwald-Hartwig Amination | Cross-coupling | 1-Bromo-4-fluorobenzene, Piperazine | 1-(4-Fluorophenyl)piperazine |

Substitutions on the Phenyl Ring

Modifications to the phenyl ring of the this compound scaffold are a common strategy to modulate the electronic and steric properties of the molecule. These changes can significantly influence the compound's biological activity.

A variety of substituents can be introduced onto the phenyl ring, often starting from commercially available substituted anilines which are then used to construct the phenylpiperazine moiety. For instance, research into acaricidal agents has led to the synthesis of derivatives with fluorine and methyl substitutions on the phenyl ring. nih.gov A general synthetic route involves the cyclization of appropriately substituted anilines with bis(2-chloroethyl)amine hydrochloride to form the phenylpiperazine core. nih.gov

In the pursuit of novel anticancer agents, researchers have synthesized a range of 1,2-benzothiazine derivatives bearing a phenylpiperazine group with various substituents on the phenyl ring. These include di-chloro and trifluoromethyl substitutions. nih.gov The synthesis of these compounds typically involves the reaction of a suitably substituted phenylpiperazine with a reactive precursor of the desired heterocyclic system. nih.gov

The following table summarizes examples of substitutions on the phenyl ring and the corresponding synthetic approaches:

| Substituent(s) on Phenyl Ring | Starting Material Example | Synthetic Approach | Reference |

| 2-Fluoro, 4-Methyl | 2-Fluoro-4-methylaniline | Cyclization with bis(2-chloroethyl)amine hydrochloride | nih.gov |

| 3,4-Dichloro | 1-(3,4-Dichlorophenyl)piperazine (B178234) | Reaction with a 1,2-benzothiazine precursor | nih.gov |

| 3-Trifluoromethyl | 1-(3-(Trifluoromethyl)phenyl)piperazine | Reaction with a 1,2-benzothiazine precursor | nih.gov |

These examples highlight the common strategy of utilizing pre-functionalized phenylpiperazines to introduce diversity at the phenyl ring. The choice of substituents is often guided by the desired pharmacological profile of the final compounds.

Modifications to the Piperazine Heterocycle

The piperazine ring itself offers multiple avenues for structural modification, including N-substitution and the introduction of substituents on the carbon atoms of the heterocycle. These modifications can alter the basicity, lipophilicity, and conformational flexibility of the molecule.

N-Alkylation and N-Arylation:

The secondary amine of the piperazine ring is a key site for derivatization. N-alkylation and N-arylation reactions are commonly employed to introduce a variety of functional groups. For instance, in the synthesis of acaricidal phenylpiperazine derivatives, the nitrogen atom of the piperazine ring has been substituted with various alkyl, benzyl (B1604629), and sulfonyl groups. nih.gov These reactions are typically carried out by treating the parent phenylpiperazine with the corresponding alkyl or benzyl halides in the presence of a base such as potassium carbonate, or with sulfonyl chlorides in the presence of triethylamine. nih.gov

Bioisosteric Replacements:

In drug design, the piperazine moiety is often considered a "privileged scaffold". However, in some cases, it can be beneficial to replace it with a bioisostere to fine-tune the physicochemical and pharmacokinetic properties of a compound. Bioisosteres of piperazine include various bicyclic, spiro, and constrained diamines. enamine.netenamine.net For example, 2,5-diazabicyclo[4.1.0]heptane has been used as a piperazine bioisostere in the development of pan-Akt inhibitors. blumberginstitute.org The synthesis of such analogs would involve the coupling of the propanehydrazide side chain to these alternative diamine scaffolds.

The following table provides examples of modifications to the piperazine heterocycle:

| Modification Type | Reagent/Method | Resulting Moiety | Reference |

| N-Alkylation | Alkyl halide, K₂CO₃ | N-Alkyl-phenylpiperazine | nih.gov |

| N-Benzylation | Benzyl halide, K₂CO₃ | N-Benzyl-phenylpiperazine | nih.gov |

| N-Sulfonylation | Sulfonyl chloride, Et₃N | N-Sulfonyl-phenylpiperazine | nih.gov |

| Bioisosteric Replacement | 2,5-Diazabicyclo[4.1.0]heptane | Propanehydrazide derivative of the bicyclic diamine | blumberginstitute.org |

These modifications demonstrate the versatility of the piperazine ring in allowing for the introduction of a wide array of functional groups, thereby enabling extensive exploration of the chemical space around the core scaffold.

Integration with Additional Heterocyclic Systems

A prominent strategy in the derivatization of this compound involves the cyclization of the hydrazide moiety to form various five-membered heterocyclic rings, such as 1,3,4-oxadiazoles and 1,2,4-triazoles. This approach integrates a new heterocyclic system into the molecule, which can lead to novel biological activities.

The synthesis of 1,3,4-oxadiazole derivatives often starts from the corresponding acylhydrazide. For example, treatment of a phenylpiperazine-containing hydrazide with carbon disulfide in a basic medium leads to the formation of a 5-thioxo-1,3,4-oxadiazole ring. mdpi.com This intermediate can then be further functionalized, for instance, through Mannich reactions with formaldehyde and a secondary amine to introduce various substituents at the 4-position of the oxadiazole ring. mdpi.com

Another common method for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles is the cyclodehydration of 1,2-diacylhydrazines using reagents such as phosphorus oxychloride. nih.gov The starting 1,2-diacylhydrazine can be prepared by reacting the initial hydrazide with a suitable acyl chloride.

The hydrazide functionality can also be a precursor for the synthesis of 1,2,4-triazoles. For instance, reaction of phenylpiperazineacetic hydrazide with hydrazine hydrate can lead to the formation of a 4-amino-1,2,4-triazole-3-thiol derivative. nih.gov

The following table summarizes the integration of additional heterocyclic systems:

| Heterocyclic System | Key Reagent(s) | Synthetic Method | Reference |

| 1,3,4-Oxadiazole-2-thione | Carbon disulfide, Base | Cyclization of hydrazide | mdpi.com |

| 2,5-Disubstituted 1,3,4-Oxadiazole | Phosphorus oxychloride | Cyclodehydration of 1,2-diacylhydrazine | nih.gov |

| 4-Amino-1,2,4-triazole-3-thiol | Hydrazine hydrate | Reaction with hydrazide | nih.gov |

These synthetic strategies allow for the creation of a diverse library of compounds where the core this compound structure is fused with other heterocyclic motifs, significantly expanding the potential for discovering new bioactive molecules.

Structural Elucidation and Advanced Characterization Techniques in 3 4 Phenylpiperazin 1 Yl Propanehydrazide Research

Spectroscopic Analysis for Confirmation of Molecular Architecture

Spectroscopic techniques are fundamental to the elucidation of chemical structures. Methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide detailed information about the connectivity of atoms and the functional groups present in a molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy is the cornerstone of molecular structure determination in organic chemistry. For 3-(4-phenylpiperazin-1-yl)propanehydrazide, ¹H NMR would identify the number of distinct proton environments and their neighboring protons, while ¹³C NMR would reveal the number of unique carbon atoms. While extensive NMR data exist for various phenylpiperazine derivatives, no specific spectra for this compound are available in published literature.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups within a molecule by measuring the absorption of infrared radiation. For the target compound, characteristic absorption bands would be expected for the N-H stretching of the hydrazide and amine groups, the C=O (amide I) stretching of the hydrazide, and the C-H stretching of the aromatic and aliphatic portions. However, no experimentally obtained IR spectrum for this specific compound has been reported.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule, allowing for the determination of its molecular weight. HRMS provides a highly accurate mass measurement, which can be used to determine the elemental formula. While the PubChem database lists a predicted monoisotopic mass of 248.16371 Da and a predicted [M+H]⁺ ion at m/z 249.17099 for this compound, these are computational predictions and not experimentally verified data. uni.lu

Elemental Compositional Verification

Elemental Analysis

Elemental analysis determines the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. This experimental data is compared against the theoretical percentages calculated from the molecular formula (C₁₃H₂₀N₄O) to confirm the compound's purity and empirical formula. No published results of elemental analysis for this compound could be located.

Crystallographic and Conformational Studies

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and conformation. Such studies would offer unambiguous proof of the compound's structure. A search of crystallographic databases yielded no entries for this compound, indicating that its single-crystal X-ray structure has not been determined or reported.

X-ray Diffraction Analysis (for related compounds)

While a specific crystal structure for this compound is not prominently available in the reviewed literature, X-ray diffraction studies on closely related phenylpiperazine derivatives offer significant insights into the likely solid-state conformation and intermolecular interactions of this compound class. These studies reveal key structural features, including the geometry of the piperazine (B1678402) ring, the relative orientation of the phenyl substituent, and the hydrogen-bonding networks that stabilize the crystal lattice.

In the crystal structures of two novel 4-phenylpiperazin-1-ium salts, the piperazine ring adopts a chair conformation. nih.gov The dihedral angle between the mean plane of the piperazine ring and the attached phenyl ring is a critical conformational parameter. In one salt, this angle is 34.8 (2)° in one of the independent cations and 39.7 (2)° in the other. nih.gov In a related compound, this dihedral angle is 39.61 (9)°. nih.gov These values indicate a consistent, non-coplanar arrangement between the two rings, which is a common feature in phenylpiperazine derivatives. mdpi.com

The crystal packing of these related compounds is often dominated by a network of hydrogen bonds. For instance, in the aforementioned salts, N—H⋯O and N—H⋯N hydrogen bonds link the cations and anions, forming extensive sheets. nih.gov In some cases, weaker C—H⋯Cl and C—H⋯O interactions, as well as C—H⋯π and π–π stacking interactions, further contribute to the stability of the three-dimensional crystal structure. nih.govresearchgate.net The presence of a hydrazide moiety in this compound would introduce additional hydrogen bond donors and acceptors, likely leading to a complex and robust hydrogen-bonding network in its solid state.

| Compound | Dihedral Angle (Phenyl-Piperazine) | Key Intermolecular Interactions | Reference |

|---|---|---|---|

| 4-phenylpiperazin-1-ium 6-chloro-5-ethyl-2,4-dioxopyrimidin-1-ide (Cation A) | 34.8 (2)° | N—H⋯O, N—H⋯N, C—H⋯Cl | nih.gov |

| 4-phenylpiperazin-1-ium 6-chloro-5-ethyl-2,4-dioxopyrimidin-1-ide (Cation B) | 39.7 (2)° | N—H⋯O, N—H⋯N, C—H⋯Cl | nih.gov |

| 4-phenylpiperazin-1-ium 6-chloro-5-isopropyl-2,4-dioxopyrimidin-1-ide | 39.61 (9)° | N—H⋯O, N—H⋯N | nih.gov |

| Arylpiperazine derivative with coumarin (B35378) fragment | 41.73° | Not specified | mdpi.com |

Conformational Analysis and Freedom Studies

The biological activity of flexible molecules like this compound is intimately linked to their conformational landscape, both in the solid state and in solution. Conformational analysis and studies of rotational freedom provide a picture of the accessible spatial arrangements of the molecule, which is crucial for understanding its interaction with biological targets.

Computational studies, often in conjunction with experimental techniques like NMR spectroscopy, are powerful tools for exploring the conformational space of such molecules. nih.govmdpi.com These studies can identify low-energy conformers and the energy barriers between them, providing a dynamic view of the molecule's behavior in solution. mdpi.com For this compound, it is expected that the propanehydrazide chain would also exhibit considerable conformational flexibility, allowing the terminal hydrazide group to be positioned in various orientations relative to the phenylpiperazine core.

| Structural Feature | Observed Conformations/Dihedral Angles | Significance | Reference |

|---|---|---|---|

| Phenyl-Piperazine Dihedral Angle | 5.68° to 48.87° | Determines the relative orientation of the two rings, affecting molecular shape. | mdpi.com |

| Alkyl Linker Conformation | Antiperiplanar, gauche, anti-gauche | Influences the overall topology and distance between functional groups. | mdpi.com |

| Piperazine Ring | Chair conformation | The most stable conformation for the piperazine ring. | researchgate.net |

In Vitro Biological Activity Spectrum of 3 4 Phenylpiperazin 1 Yl Propanehydrazide and Analogues

Antiviral Activity Investigations

The phenylpiperazine scaffold is a recurring motif in the development of antiviral agents, and compounds related to 3-(4-phenylpiperazin-1-yl)propanehydrazide have been evaluated against a variety of viral pathogens.

Evaluation Against Viral Pseudotypes and Replicative Viruses (e.g., Ebola Virus)

Research into countermeasures for the Ebola virus (EBOV) has identified phenylpiperazine derivatives as promising entry inhibitors. nih.gov EBOV, a single-strand RNA virus, utilizes its glycoprotein (B1211001) (GP) to enter host cells by interacting with the endosomal Niemann–Pick C1 (NPC1) protein. nih.govacs.org A key strategy to combat EBOV infection is the inhibition of this viral entry process. nih.gov

In a study focused on developing potent Ebola virus entry inhibitors, a close analogue, N′,N′-Diphenyl-3-(4-phenylpiperazin-1-yl)propanehydrazide, was synthesized and evaluated. nih.govacs.org This compound demonstrated notable activity in a lentiviral EBOV-GP-pseudotyped infection assay, indicating its potential to block the virus from entering host cells. nih.gov

Table 1: Antiviral Activity of N′,N′-Diphenyl-3-(4-phenylpiperazin-1-yl)propanehydrazide Against Ebola Virus Pseudotype

| Compound Name | Assay Type | Target | Finding |

|---|

Broad-Spectrum Antiviral Screening (e.g., CVB-2, HSV-1 for related compounds)

The potential for broad-spectrum antiviral activity is a significant area of investigation for phenylpiperazine derivatives. mdpi.comnih.gov Studies have screened these compounds against a range of viruses to identify wider applications.

In one such study, a series of 3-phenylpiperidine-2,6-dione derivatives featuring an arylpiperazine moiety were tested for a wide spectrum of antiviral activity. nih.gov A fluorophenyl derivative within this class, 1-[4-(4-fluorophenyl)piperazin-1-yl)butyl]-3-phenylpiperidine-2,6-dione, showed moderate activity against Coxsackievirus B2 (CVB-2) and Herpes Simplex Virus-1 (HSV-1). nih.gov The 50% cytotoxic concentration (CC50) for this compound in Vero-76 cells was determined to be 92 μM. nih.gov Another compound in the series, a benzyl (B1604629) derivative, was also found to be active against CVB-2. nih.gov These findings suggest that the arylpiperazine scaffold can be a key component in developing antivirals with a broader range of action. nih.gov

Table 2: Broad-Spectrum Antiviral Activity of Selected Phenylpiperazine Analogues

| Compound | Virus | Activity | CC50 (Vero-76 cells) |

|---|---|---|---|

| 1-[4-(4-fluorophenyl)piperazin-1-yl)butyl]-3-phenylpiperidine-2,6-dione | CVB-2 | Moderate | 92 μM nih.gov |

| HSV-1 | Moderate | 92 μM nih.gov |

Cholinesterase Enzyme Inhibition Profiling

Derivatives containing hydrazide, hydrazone, and piperazine (B1678402) structures have been extensively studied as inhibitors of cholinesterase enzymes, which are key targets in the management of neurodegenerative diseases like Alzheimer's. nih.govnih.govresearchgate.net

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibitory Studies

The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) can increase the levels of the neurotransmitter acetylcholine (B1216132) in the brain, a primary therapeutic strategy for Alzheimer's disease. mdpi.comnih.gov Numerous studies have synthesized and evaluated various piperidine- and piperazine-hydrazone derivatives for their ability to inhibit these enzymes. nih.govnih.govfabad.org.tr

For instance, a series of piperidine-3-carbohydrazide-hydrazones demonstrated moderate to good inhibitory activity against both AChE and BChE. nih.gov Within this series, specific compounds showed potent activity, with one exhibiting an IC50 value of 4.32 µM against AChE and another an IC50 of 1.27 µM against BChE. nih.gov Kinetic studies revealed a mixed-type inhibition mechanism for these compounds. nih.gov Similarly, another study on N-benzylpiperidine-3/4-carbohydrazide-hydrazones reported IC50 values ranging from 5.68 to 11.35 µM against electric eel AChE (eeAChE). nih.gov These findings highlight the potential of the carbohydrazide-hydrazone scaffold, often combined with a piperidine (B6355638) or piperazine ring, as a source of effective cholinesterase inhibitors. nih.govnih.gov

Table 3: Cholinesterase Inhibitory Activity of Representative Analogues

| Compound Class | Enzyme | IC50 Value | Inhibition Type |

|---|---|---|---|

| Piperidine-3-carbohydrazide-hydrazones | AChE | 4.32 µM (most potent) nih.gov | Mixed nih.gov |

| BChE | 1.27 µM (most potent) nih.gov | Mixed nih.gov |

Anti-inflammatory and Analgesic Potential Assessments

The phenylpiperazine moiety is a well-established pharmacophore in compounds designed to have anti-inflammatory properties. mdpi.com

In Vitro Cellular Assays for Anti-inflammatory Response (e.g., RONS reduction)

In vitro assays are crucial for the initial assessment of the anti-inflammatory potential of new chemical entities. One common method is the protein denaturation assay, which models the protein denaturation that occurs during inflammation.

A study investigating N-phenyl piperazine derivatives evaluated their anti-inflammatory effects using an in vitro bovine serum albumin (BSA) denaturation technique. biomedpharmajournal.org The results showed a dose-dependent anti-inflammatory response for the tested compounds. biomedpharmajournal.org At a concentration of 500 µg/mL, the compounds exhibited significant anti-inflammatory effects, achieving 85-90% inhibition of protein denaturation. biomedpharmajournal.org This demonstrates the significant potential of the N-phenyl piperazine core structure to mitigate inflammatory processes at a cellular level. biomedpharmajournal.org

Table 4: In Vitro Anti-inflammatory Activity of N-Phenyl Piperazine Analogues

| Compound Class | Assay | Concentration | % Inhibition of Protein Denaturation |

|---|

Antimicrobial Efficacy of this compound and Analogues

The core structure of phenylpiperazine has been a versatile scaffold for the development of new antimicrobial agents. researchgate.net Modifications to this structure have yielded derivatives with varying degrees of efficacy against a range of pathogenic microorganisms, including bacteria, fungi, and mycobacteria.

Antibacterial Activity (e.g., Staphylococcus aureus, Pseudomonas aeruginosa)

The antibacterial potential of phenylpiperazine analogues has been evaluated against both Gram-positive and Gram-negative bacteria. However, the results are often highly dependent on the specific structural modifications of the molecule.

For instance, a series of newly synthesized 6-substituted-4-methyl-3-(4-arylpiperazin-1-yl)cinnolines were screened for their antibacterial activity against Staphylococcus aureus (a Gram-positive bacterium) and Escherichia coli (a Gram-negative bacterium) and were found to be inactive. mdpi.com Similarly, other studies on basic esters of para-alkoxyphenylcarbamic acid incorporating a 4-(4-fluoro-/3-trifluoromethylphenyl)piperazin-1-yl fragment found the compounds to be practically inactive against S. aureus and E. coli with Minimum Inhibitory Concentrations (MICs) greater than 1000 µg/mL. nih.govresearchgate.net Another investigation of meta-alkoxyphenylcarbamates with a substituted N-phenylpiperazine fragment also reported inactivity against S. aureus. nih.govnih.gov

In contrast, some piperazinyl-quinoline hybrid derivatives have shown promising activity against Gram-positive strains. nih.gov One derivative, compound 5k in its respective study, exhibited potent and selective activity against S. aureus with a MIC of 10 μM. nih.gov However, this series of compounds showed no significant activity against the Gram-negative bacterium Pseudomonas aeruginosa. nih.gov The difference in susceptibility is often attributed to the distinct membrane compositions of Gram-positive and Gram-negative bacteria. nih.gov Other research has identified short-chain p-substituted aryl piperazines as being active against both Staphylococcus aureus and Pseudomonas aeruginosa. nih.gov Furthermore, a novel pleuromutilin (B8085454) derivative containing a nitrophenyl-piperazine moiety demonstrated excellent bactericidal activity against methicillin-resistant Staphylococcus aureus (MRSA). mdpi.com

| Compound Class | Bacterial Strain | Activity (MIC) | Reference |

| 6-substituted-4-methyl-3-(4-arylpiperazin-1-yl)cinnolines | Staphylococcus aureus | Inactive | mdpi.com |

| 6-substituted-4-methyl-3-(4-arylpiperazin-1-yl)cinnolines | Escherichia coli | Inactive | mdpi.com |

| para-alkoxyphenylcarbamic acid esters | Staphylococcus aureus | > 1.00 mg/mL | nih.govresearchgate.net |

| para-alkoxyphenylcarbamic acid esters | Escherichia coli | > 1.00 mg/mL | nih.govresearchgate.net |

| meta-alkoxyphenylcarbamates | Staphylococcus aureus | > 1000 µg/mL | nih.govnih.gov |

| 4-piperazinylquinoline hybrid (5k) | Staphylococcus aureus | 10 μM | nih.gov |

| 4-piperazinylquinoline hybrids | Pseudomonas aeruginosa | Inactive | nih.gov |

Antifungal Activity

The antifungal properties of phenylpiperazine analogues have been investigated, particularly against opportunistic yeast pathogens like Candida albicans. A study on meta-alkoxyphenylcarbamates containing a substituted N-phenylpiperazine fragment identified a derivative, designated 8e, as the most active against C. albicans, with a MIC of 97.7 µg/mL. nih.govnih.gov This activity was influenced by the lipophilicity conferred by a propoxy side chain and a meta-trifluoromethyl group on the N-phenylpiperazine moiety. nih.govnih.gov

Similarly, research on para-alkoxyphenylcarbamic acid esters also revealed anticandidal activity. nih.govresearchgate.net The most lipophilic compound in this series, 8i, was the most active against C. albicans, with a MIC of 0.20 mg/mL. nih.govresearchgate.net These studies suggest that lipophilicity is a key factor in the antifungal efficacy of this class of compounds. nih.govresearchgate.net However, other complex derivatives, such as certain 3-(4-arylpiperazin-1-yl)cinnolines, were found to be inactive against C. albicans and Candida glabrata. mdpi.com

| Compound Class | Fungal Strain | Activity (MIC) | Reference |

| meta-alkoxyphenylcarbamates (8e) | Candida albicans | 97.7 µg/mL | nih.govnih.gov |

| para-alkoxyphenylcarbamic acid esters (8i) | Candida albicans | 0.20 mg/mL | nih.govresearchgate.net |

| 3-(4-arylpiperazin-1-yl)cinnolines | Candida albicans | Inactive | mdpi.com |

| 3-(4-arylpiperazin-1-yl)cinnolines | Candida glabrata | Inactive | mdpi.com |

Antimycobacterial Activity (e.g., Mycobacterium tuberculosis)

Several studies have highlighted the potential of N-phenylpiperazine derivatives as antimycobacterial agents. The hydrazide group, present in the subject compound this compound, is recognized as an important feature for antimycobacterial activity, as exemplified by the frontline anti-tuberculosis drug isoniazid. mdpi.com

Research has shown that N-phenylpiperazine derivatives can exhibit significant activity against various mycobacterial strains. researchgate.net For example, 1-(2-Hydroxy-3-[4-(propan-2-yloxy)benzoyl]oxypropyl)-4-(4-nitrophenyl)piperazinediium dichloride and 1-3-[(4-butoxybenzoyl)oxy]-2-hydroxypropyl-4-(4-nitrophenyl)piperazinediium dichloride demonstrated high inhibitory activity against Mycobacterium kansasii, with MIC values of 15.4 µM and 15.0 µM, respectively. researchgate.net The latter compound was also active against M. marinum (MIC = 15.0 µM). researchgate.net Lipophilicity and the electron-donor properties of substituents were found to positively influence the activity against M. kansasii. researchgate.net

Another study found that certain N-arylpiperazine derivatives were effective against M. tuberculosis. nih.gov The most promising compound in that series, 1-(2-{4-[(butoxycarbonyl)amino]phenyl}-2-hydroxyethyl)-4-(2-fluorophenyl)piperazin-1-ium chloride (8h), had a MIC of 8 μM against M. tuberculosis. nih.gov Additionally, a rifamycin (B1679328) derivative, 3-(4-cinnamylpiperazinyl iminomethyl) rifamycin SV, showed excellent in vitro activity against both susceptible and multidrug-resistant strains of M. tuberculosis, with MIC values significantly lower than the standard drug rifampin. nih.gov

| Compound | Mycobacterial Strain | Activity (MIC) | Reference |

| 1-(2-Hydroxy-3-[4-(propan-2-yloxy)benzoyl]oxypropyl)-4-(4-nitrophenyl)piperazinediium dichloride | Mycobacterium kansasii | 15.4 µM | researchgate.net |

| 1-3-[(4-butoxybenzoyl)oxy]-2-hydroxypropyl-4-(4-nitrophenyl)piperazinediium dichloride | Mycobacterium kansasii | 15.0 µM | researchgate.net |

| 1-3-[(4-butoxybenzoyl)oxy]-2-hydroxypropyl-4-(4-nitrophenyl)piperazinediium dichloride | M. marinum | 15.0 µM | researchgate.net |

| 1-(2-{4-[(butoxycarbonyl)amino]phenyl}-2-hydroxyethyl)-4-(2-fluorophenyl)piperazin-1-ium chloride | Mycobacterium tuberculosis | 8 µM | nih.gov |

| 3-(4-cinnamylpiperazinyl iminomethyl) rifamycin SV | Mycobacterium tuberculosis | ≤ 0.25 µg/ml | nih.gov |

Antioxidant and Metal Chelator Activities

Beyond antimicrobial effects, phenylpiperazine derivatives have also been investigated for their capacity to act as antioxidants and metal chelators, which are important properties for mitigating oxidative stress implicated in numerous diseases.

Radical Scavenging Assays (e.g., DPPH, ORAC-FL)

The antioxidant potential of compounds is frequently assessed by their ability to scavenge stable free radicals. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a common method used for this purpose. mdpi.com In this assay, the ability of an antioxidant to donate an electron or hydrogen atom to the DPPH radical results in a color change that can be measured spectrophotometrically. mdpi.com

A study on new aryl/aralkyl substituted piperazine derivatives containing a methylxanthine moiety screened the compounds for their antioxidant activity using the DPPH method. nih.gov Among the tested compounds, the highest antioxidant activity was demonstrated by a derivative (3c) containing a hydroxyl group, with an IC50 value of 189.42 µmol/L. nih.gov This finding suggests that the presence of a hydroxyl group is crucial for the antioxidant properties of these piperazine derivatives. nih.gov

The Oxygen Radical Absorbance Capacity (ORAC) assay is another widely used method that measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals. ijpsonline.comku.ac.th While the ORAC-FL (fluorescein) assay is a standard method for evaluating antioxidant capacity, specific data for this compound or its direct analogues using this assay are not prominently available in the reviewed literature.

| Compound | Assay | Activity (IC50) | Reference |

| Piperazine derivative with hydroxyl group (3c) | DPPH | 189.42 µmol/L | nih.gov |

| Piperazine derivative (3a) | DPPH | 371.97 µmol/L | nih.gov |

| Piperazine derivative (3f) | DPPH | 420.57 µmol/L | nih.gov |

Metal Chelating Capacity (e.g., Cu(II), Fe(II), Zn(II) ions)

The ability of a compound to chelate transition metal ions such as copper (Cu(II)), iron (Fe(II)), and zinc (Zn(II)) is a key mechanism of secondary antioxidant activity. pan.olsztyn.pl These metal ions can catalyze the formation of highly reactive oxygen species through Fenton-type reactions. pan.olsztyn.pl Chelating agents can form stable complexes with these ions, preventing them from participating in oxidative reactions. pan.olsztyn.plnih.gov

Assays to determine metal chelating capacity often involve measuring the disruption of a complex formed between the metal ion and a colored indicator. For Fe(II) chelation, the ferrozine (B1204870) assay is commonly used. For Cu(II) and Zn(II), assays utilizing indicators like tetramethylmurexide (TMM) can be employed. pan.olsztyn.plmdpi.comresearchgate.net The chelating agent competes with the indicator for the metal ion, leading to a measurable change in absorbance. mdpi.com

While the principle of metal chelation is well-established, specific experimental data on the capacity of this compound or its close analogues to chelate Cu(II), Fe(II), or Zn(II) ions is not detailed in the currently available search results. The hydrazide moiety, however, is known in other chemical contexts to participate in metal coordination, suggesting that compounds like this compound could potentially exhibit such activity, though this requires experimental verification.

Investigation of Other Specific Biological Targets and Pathways

The 4-phenylpiperazine moiety is a recognized pharmacophore, a key structural component in many biologically active compounds. Its presence often confers the ability to interact with a variety of biological targets, leading to a diverse range of pharmacological effects. The following sections detail the in vitro biological activities of compounds analogous to this compound.

Anti-proliferative Activity against Cancer Cell Lines (for related compounds)

Numerous studies have demonstrated the anti-proliferative effects of 4-phenylpiperazine derivatives against a variety of human cancer cell lines. These compounds have shown the capacity to inhibit the growth of tumors by inducing cell cycle arrest and apoptosis.

For instance, a series of novel arylpiperazine derivatives were synthesized and evaluated for their in vitro cytotoxic activities against three human prostate cancer cell lines: PC-3, LNCaP, and DU145. Several of these compounds exhibited moderate to strong cytotoxic activities. Notably, compounds 9 and 15 displayed potent activity against LNCaP cells, while compound 8 was most effective against DU145 cells.

In another study, hydantoin (B18101) and purine (B94841) derivatives incorporating a 4-acetylphenylpiperazinylalkyl moiety were designed and tested for their anticancer activity on PC3 (prostate), SW480 (colon), and SW620 (colon) cancer cell lines. One derivative, a 3′,4′-dihydro-2′H-spiro[imidazolidine-4,1′-naphthalene]-2,5-dione, was identified as being particularly effective against all three cell lines.

Furthermore, a series of 1-phenyl-3-(4-(pyridin-3-yl)phenyl)urea derivatives, which also contain a piperazine linkage, were screened against the NCI-60 panel of human cancer cell lines. Two compounds, in particular, demonstrated broad-spectrum anti-proliferative activity against various cancer types, including leukemia, colon, renal, and breast cancers, with IC₅₀ values in the low micromolar range.

The anti-proliferative activity of these related compounds is summarized in the table below.

| Compound/Derivative Class | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Arylpiperazine derivative 8 | DU145 (Prostate) | 8.25 | biomedpharmajournal.org |

| Arylpiperazine derivative 9 | LNCaP (Prostate) | < 5 | biomedpharmajournal.org |

| Arylpiperazine derivative 15 | LNCaP (Prostate) | < 5 | biomedpharmajournal.org |

| 3′,4′-dihydro-2′H-spiro[imidazolidine-4,1′-naphthalene]-2,5-dione derivative | PC3 (Prostate), SW480 (Colon), SW620 (Colon) | Not specified | benthamdirect.com |

| 1-phenyl-3-(4-(pyridin-3-yl)phenyl)urea derivative 5a | Multiple cell lines | 1.25 - 8.44 | mdpi.com |

| 1-phenyl-3-(4-(pyridin-3-yl)phenyl)urea derivative 5d | Multiple cell lines | 1.26 - 3.75 | mdpi.com |

Enzyme Inhibition Studies (e.g., Antilipase, Antiurease)

The 4-phenylpiperazine scaffold has also been incorporated into molecules designed to inhibit specific enzymes, such as lipase (B570770) and urease, which are implicated in various pathological conditions.

Antilipase Activity: A study investigating Schiff base derivatives of 6-(4-phenyl-piperazin-1-yl)pyridine-3-ylamine reported on their potential as pancreatic lipase inhibitors. One of the synthesized compounds demonstrated potent inhibition of the porcine pancreatic lipase (PL) enzyme, with an IC₅₀ value of 0.50 µM, which was comparable to the standard drug Orlistat.

Antiurease Activity: Several studies have highlighted the potent urease inhibitory activity of piperazine derivatives. Urease is an enzyme that plays a crucial role in the survival of Helicobacter pylori in the stomach, contributing to the development of gastritis and peptic ulcers. A series of piperazine derivatives were synthesized and evaluated for their urease inhibitory activity, with all analogues showing excellent potential, with IC₅₀ values ranging from 1.1 ± 0.01 to 33.40 ± 1.50 µM, compared to the standard inhibitor thiourea (B124793) (IC₅₀ = 21.30 ± 1.10 µM) nih.gov.

In another investigation, pyridylpiperazine-based carbodithioate derivatives were synthesized and evaluated as urease inhibitors. Many of the synthesized compounds exhibited significant inhibitory activity, with one derivative displaying an IC₅₀ value of 5.16 ± 2.68 μM, which is considerably more potent than the standard thiourea (IC₅₀ = 23.00 ± 0.03 μM) nih.gov.

The enzyme inhibitory activities of these related compounds are presented in the table below.

| Compound/Derivative Class | Enzyme | IC₅₀ (µM) | Reference |

| Schiff base of 6-(4-phenyl-piperazin-1-yl)pyridine-3-ylamine | Porcine Pancreatic Lipase | 0.50 | |

| Piperazine derivatives | Urease | 1.1 - 33.40 | nih.gov |

| Pyridylpiperazine-based carbodithioate | Urease | 5.16 ± 2.68 | nih.gov |

Kinase Inhibition (e.g., VEGFR-2 kinase for related compounds)

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key regulator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis. Inhibition of VEGFR-2 kinase is a well-established strategy in cancer therapy. The 4-phenylpiperazine moiety has been utilized in the design of potent VEGFR-2 inhibitors.

A novel series of phenylpiperazine derivatives were discovered to be inhibitors of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. To assess their selectivity, these compounds were also tested against other protein kinases, including VEGFR-2. While they were most potent against EGFR, they also exhibited inhibitory activity against VEGFR-2, albeit at a lower magnitude biomedpharmajournal.org.

In a separate study, a novel lead compound was developed as a VEGFR-2 inhibitor using a back-to-front approach. This resulted in the identification of a 1,4-(disubstituted)-1H-1,2,3-triazole derivative with an enzymatic IC₅₀ against VEGFR-2 of 0.56 µM. This compound also demonstrated antiangiogenic effects by inhibiting the tube formation of human umbilical vein endothelial cells (HUVEC) benthamdirect.com.

Another study focused on the development of multi-target receptor tyrosine kinase inhibitors based on a diaryl urea (B33335) core. Several of the synthesized compounds, which included a phenylpiperazine-like structure, displayed potent simultaneous inhibition of VEGFR-2, Tie-2, and EphB4. One of the most potent compounds exhibited an IC₅₀ value of 0.77 nM against VEGFR-2 nih.gov.

The VEGFR-2 kinase inhibitory activities of these related compounds are detailed in the table below.

| Compound/Derivative Class | Kinase | IC₅₀ (nM) | Reference |

| Phenylpiperazine derivative | VEGFR-2 | Order of magnitude higher than EGFR inhibition | biomedpharmajournal.org |

| 1,4-(disubstituted)-1H-1,2,3-triazole derivative | VEGFR-2 | 560 | benthamdirect.com |

| Diaryl urea derivative (QDAU5) | VEGFR-2 | 0.77 | nih.gov |

Structure Activity Relationship Sar Insights for 3 4 Phenylpiperazin 1 Yl Propanehydrazide Analogues

Impact of Hydrazide Linker Modifications on Biological Potency and Selectivity

The hydrazide functional group, R-CO-NH-NH₂, is a crucial component in many biologically active compounds, serving as a versatile scaffold in medicinal chemistry. mdpi.com Modifications of the hydrazide linker in 3-(4-phenylpiperazin-1-yl)propanehydrazide analogues can significantly alter their biological profiles. The hydrazide moiety itself is an effective substrate for chemical reactions, allowing for the creation of derivatives such as hydrazide-hydrazones, which have shown a wide array of biological activities, including antitumor and antimicrobial effects. mdpi.commdpi.com

Research on related compounds, such as pyrroloquinoxaline derivatives, has explored the impact of varying the groups attached to the hydrazine (B178648) moiety. nih.gov In these studies, different heteroaroyl systems were linked via the hydrazine group, and the resulting analogues were evaluated for cytotoxic activity. This suggests that the nature of the acyl group attached to the hydrazine is a key determinant of potency. While specific studies detailing the systematic modification of the three-carbon (propane) chain in this compound are not extensively covered, the principles derived from altering the broader hydrazide environment are applicable. For instance, converting the hydrazide to a hydrazide-hydrazone derivative can introduce new points of interaction with biological targets, potentially altering potency and selectivity. mdpi.com

Influence of Substituents on the Phenyl Ring of the Phenylpiperazine Moiety

The substitution pattern on the phenyl ring of the phenylpiperazine moiety is a critical determinant of biological activity and selectivity for this class of compounds. Both the nature and position of substituents can modulate the electronic and steric properties of the molecule, thereby affecting its interaction with target receptors.

In the context of anticancer activity, introducing various electron-donating (e.g., -CH₃, -OCH₃) and electron-withdrawing (e.g., -F, -Cl) substituents has been shown to influence lipophilicity and, consequently, the ability of compounds to penetrate cellular membranes and interact with targets like DNA. nih.gov A noteworthy finding is that derivatives containing a 1-(3,4-dichlorophenyl)piperazine (B178234) substituent exhibit particularly high cytotoxic activity, suggesting that di-substitution with electron-withdrawing groups in the meta and para positions is highly favorable for this endpoint. nih.govnih.gov

For other biological activities, different substitution patterns are preferred.

Acaricidal Activity : Analogues with a fluorine atom or a cyano group on the benzene (B151609) ring demonstrated potent acaricidal effects. nih.gov

CCR5 Antagonism : For CCR5 fusion activity, a p-cyano substituent on the phenyl ring was found to be favorable, while replacing a p-fluoro group with hydrogen, chlorine, or a trifluoromethyl group led to a significant reduction in potency. plos.org

Receptor Selectivity (5-HT₁ₐ vs. α₁) : Three-dimensional quantitative structure-activity relationship (3D-QSAR) analyses have shown that the meta position is particularly important for differentiating between 5-HT₁ₐ and α₁ adrenergic receptor affinity. The 5-HT₁ₐ receptor can accommodate bulkier substituents at this position compared to the more sterically restricted α₁ receptor. nih.gov

These findings highlight that the optimal substitution on the phenyl ring is highly dependent on the specific biological target.

Table 1: Influence of Phenyl Ring Substituents on Biological Activity

| Substituent | Position(s) | Observed Biological Effect | Reference |

|---|---|---|---|

| 3,4-dichloro (-Cl) | meta, para | Increased anticancer cytotoxicity. nih.gov | nih.gov |

| Fluoro (-F) | Not specified | Potent acaricidal activity. nih.gov | nih.gov |

| Cyano (-CN) | para | Favorable for CCR5 antagonist activity. plos.org | plos.org |

| Trifluoromethyl (-CF₃) | para | Significant loss of CCR5 antagonist potency. plos.org | plos.org |

| Bulky groups | meta | Favorable for 5-HT₁ₐ receptor affinity over α₁ receptor. nih.gov | nih.gov |

Effects of Piperazine (B1678402) Ring Substituents and Heterocyclic Ring Fusions on Bioactivity

The piperazine ring is a common scaffold in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide range of biologically active compounds. nih.govmdpi.com Modifications to the piperazine ring itself, either through substitution on its second nitrogen atom (N-4) or through fusion with other heterocyclic systems, can profoundly impact bioactivity.

Studies on acaricidal agents found that substituting the piperazine nitrogen with acyl groups resulted in good activity, whereas elongating alkyl chain substituents led to a decrease in potency. nih.gov Similarly, for larvicidal and antifungal activities, compounds with an unsubstituted N'-piperazine showed superior activity compared to their N'-methylated counterparts. researchgate.net This suggests that a free N-H group may be important for hydrogen bonding interactions with the target.

However, in other contexts, larger substituents are well-tolerated or even beneficial. For instance, N-substitution on the piperazine ring can accommodate various substituted indole (B1671886) rings while maintaining high affinity and selectivity for the D3 dopamine (B1211576) receptor. nih.gov A series of potent inhibitors of inflammatory caspases were developed based on a 4-(piperazin-1-yl)-2,6-di(pyrrolidin-1-yl)pyrimidine (B39311) scaffold, where variations on the aryl substituent attached to the piperazine nitrogen led to compounds with low nanomolar potency. epa.gov Fusing or linking other heterocyclic structures to the piperazine core is another strategy to modulate activity, as seen in the synthesis of hybrid compounds connecting bis-heterocycles with a 1,4-diphenylpiperazine (B1604790) core, which yielded compounds with notable antimicrobial effects. acs.org

Table 2: Effect of Piperazine Ring Modifications on Bioactivity

| Modification Type | Substituent/Fusion | Observed Biological Effect | Reference |

|---|---|---|---|

| N-Substitution | Acyl groups | Good acaricidal activity. nih.gov | nih.gov |

| N-Substitution | Elongated alkyl chains | Decreased acaricidal activity. nih.gov | nih.gov |

| N-Substitution | Unsubstituted (N-H) | Better antifungal/larvicidal activity vs. N-methylated. researchgate.net | researchgate.net |

| N-Substitution | Substituted indoles | Maintained high affinity for D3 receptor. nih.gov | nih.gov |

| Ring Fusion/Linkage | Linked bis-heterocycles | Resulted in antibacterial/antifungal properties. acs.org | acs.org |

Correlation Between Physicochemical Parameters (e.g., Lipophilicity) and Biological Outcomes

Physicochemical properties, particularly lipophilicity (often expressed as logP), are paramount in determining the pharmacokinetic and pharmacodynamic profiles of drug candidates. nih.govresearchgate.net Lipophilicity influences a drug's solubility, absorption, membrane permeability, distribution, and binding to plasma proteins. mdpi.com

For phenylpiperazine analogues, SAR studies often implicitly demonstrate the role of lipophilicity. The introduction of halogen atoms like chlorine or fluorine onto the phenyl ring increases the molecule's lipophilicity. nih.gov This increased lipophilicity can enhance the compound's ability to cross biological membranes, such as the cell membrane or even the nuclear membrane, which can be advantageous for reaching intracellular targets. nih.gov The superior cytotoxicity of the 3,4-dichloro-substituted analogue can be partly attributed to this effect. nih.gov

However, there is an optimal range for lipophilicity. Excessively high values (e.g., logP > 5) can lead to undesirable properties such as poor aqueous solubility, rapid metabolism, and strong binding to plasma proteins, which reduces the concentration of free drug available to act on its target. mdpi.com Studies on other heterocyclic systems have shown that compounds with moderate lipophilicity, often around a logP of 2, exhibit optimal ability to reach their molecular targets. mdpi.com Therefore, when designing new this compound analogues, lipophilicity must be carefully balanced to achieve effective membrane permeation without introducing negative pharmacokinetic characteristics.

Rational Design Principles for Enhancing Specific Biological Activities and Selectivity

Rational drug design leverages an understanding of SAR to create molecules with improved potency, selectivity, and pharmacokinetic properties. For phenylpiperazine analogues, several design principles have emerged from various studies.

One successful strategy involves using the structures of known, effective drugs as a template. For example, new anticancer agents have been designed by incorporating the phenylpiperazine moiety into a 1,2-benzothiazine scaffold, drawing inspiration from the structures of topoisomerase II inhibitors like dexrazoxane. nih.govnih.gov

Computational modeling is another powerful tool. The use of 3D-QSAR and Comparative Molecular Field Analysis (CoMFA) allows for the visualization of steric and electrostatic fields that modulate binding to specific receptors. nih.gov Such models can rationalize the structural requirements for selectivity, for instance, by showing that one receptor has a more sterically demanding binding pocket than another. nih.gov CoMFA models can also guide design by indicating where the introduction of small-volume or electron-withdrawing groups would be beneficial for activity. mdpi.com This approach moves drug design from trial-and-error to a more predictive science.

Furthermore, a key principle is the iterative modification of a lead compound. Once an active compound is identified, analogues are synthesized with systematic changes to different parts of the molecule—the phenyl ring, the piperazine ring, and the linker—to probe the SAR and optimize the desired biological effect. polyu.edu.hkmdpi.com

Multi-Targeting Approaches and SAR Considerations in Polypharmacology

Many complex diseases, such as cancer and central nervous system disorders, involve multiple biological pathways. mdpi.com The "one molecule, one target" paradigm is often insufficient for treating such diseases, which has led to the rise of polypharmacology—the design of single chemical entities that can modulate multiple targets simultaneously. mdpi.comnih.gov This multi-target-directed ligand (MTDL) approach can offer improved efficacy and a reduced potential for drug resistance. nih.gov

The phenylpiperazine scaffold is well-suited for the development of MTDLs due to its ability to interact with a variety of receptors, particularly aminergic G protein-coupled receptors (GPCRs). mdpi.com SAR considerations in polypharmacology are more complex, as modifications must be balanced to maintain or enhance affinity for multiple targets, which may have different structural requirements.

Design strategies for MTDLs often involve combining two distinct pharmacophores into a single hybrid molecule. mdpi.com For phenylpiperazine derivatives, this could mean linking the phenylpiperazine moiety (targeting, for example, serotonin (B10506) or dopamine receptors) to another chemical group known to inhibit an enzyme or another class of receptor. researchgate.netmdpi.com The challenge in the SAR for MTDLs lies in optimizing a compound's activity profile against a panel of targets, rather than maximizing its potency for a single one. This requires a deep understanding of the SAR for each target class and careful molecular design to integrate the necessary structural features into one cohesive molecule.

Future Perspectives and Emerging Research Avenues for 3 4 Phenylpiperazin 1 Yl Propanehydrazide

Exploration of Novel Biological Targets and Therapeutic Areas

The 3-(4-phenylpiperazin-1-yl)propanehydrazide structure is recognized as a "privileged" scaffold in medicinal chemistry, meaning it is capable of binding to multiple biological targets. While initial research has focused on specific areas, the future lies in expanding the scope of investigation to novel targets and diseases. Derivatives of this core structure have already demonstrated a wide range of pharmacological activities, suggesting that further exploration could yield treatments for numerous conditions.

Research has shown that modifying the hydrazide moiety can lead to compounds with significant therapeutic potential. For instance, derivatives incorporating a pyrazole-5-carboxamide structure have been found to be potent anti-inflammatory agents nih.gov. Similarly, the synthesis of pyrrolidin-2-one derivatives has yielded compounds with antiarrhythmic and antihypertensive properties, indicating a potential role in cardiovascular medicine nih.gov. The phenylpiperazine core is also a key feature in molecules designed as anticancer agents, with specific thiourea (B124793) and thiazolidinone derivatives showing cytotoxic activity against prostate cancer cell lines nih.gov. Furthermore, by modifying the linker and terminal groups, researchers have created potent ligands for dopamine (B1211576) D2 and D3 receptors, which are critical targets in the treatment of neurodegenerative diseases nih.gov. The structural similarity to other hydrazide-based compounds also suggests a potential for developing novel antibacterial agents mdpi.com.

Future efforts will likely focus on high-throughput screening of compound libraries derived from this compound against a broader array of biological targets, including kinases, ion channels, and orphan receptors, to identify entirely new therapeutic applications.

| Derivative Class | Potential Therapeutic Area | Key Biological Target(s) | Reference |

| Pyrazole-5-carboxamides | Anti-inflammatory | Cyclooxygenase (COX) enzymes | nih.gov |

| Pyrrolidin-2-ones | Cardiovascular | α1-adrenoceptors | nih.gov |

| Thiazolidinones/Thioureas | Oncology (Prostate Cancer) | Apoptosis & Cell Cycle Pathways | nih.gov |

| N-Arylpiperazines | Neurodegenerative Diseases | Dopamine D2/D3 Receptors | nih.gov |

| 1,3,4-Oxadiazoles | Anti-inflammatory | Cyclooxygenase (COX) enzymes | mdpi.commdpi.com |

Development of Advanced Synthetic Methodologies for Enhanced Chemical Diversity

The future development of drugs based on the this compound scaffold is critically dependent on the advancement of synthetic methodologies. The goal is to create a wider diversity of chemical structures efficiently and cleanly, which can then be tested for biological activity. The terminal hydrazide group is a key synthetic handle, readily undergoing cyclization reactions to form various five-membered heterocyclic rings, which are common motifs in pharmacologically active compounds.

A primary synthetic route involves the conversion of the hydrazide into a 1,3,4-oxadiazole ring. This can be achieved through several methods, including intramolecular cyclization of diacylhydrazines or by reacting the hydrazide with carbon disulfide in a basic medium, followed by acidification mdpi.comnih.govresearchgate.net. These oxadiazole derivatives often serve as bioisosteres for amide and ester groups, potentially improving the metabolic stability and pharmacokinetic properties of the resulting molecules mdpi.comnih.gov.

Beyond oxadiazoles, the hydrazide can be used to synthesize other important heterocyclic systems. For example, reaction with appropriate precursors can yield pyrazoles and pyrroles researchgate.net. Furthermore, the amine of the hydrazide can be functionalized to create thiosemicarbazides, which can then be cyclized into thiazolidinones nih.govmdpi.com. Modern synthetic techniques, such as microwave-assisted synthesis, are being employed to shorten reaction times and improve yields, facilitating the rapid generation of compound libraries for screening nih.gov.

| Synthetic Method | Starting Moiety | Resulting Scaffold | Significance | Reference |

| Reaction with Carbon Disulfide | Propanehydrazide | 1,3,4-Oxadiazole-2-thiol | Creates a key intermediate for further functionalization. | mdpi.comnih.gov |

| Cyclodehydration | Diacylhydrazine | 1,3,4-Oxadiazole | Common method for creating stable, biologically active heterocycles. | nih.govopenmedicinalchemistryjournal.com |

| Mannich Reaction | 1,3,4-Oxadiazole Intermediate | N-Mannich Bases | Introduces new substituents to modulate activity and solubility. | mdpi.com |

| Microwave-Assisted Synthesis | N-Arylpiperazine Intermediate | Sulfonamide Derivatives | Accelerates reaction times and improves efficiency for library synthesis. | nih.gov |

| Reaction with Isothiocyanates | Propanehydrazide | Thiosemicarbazide/Thiazolidinone | Generates precursors for anticancer and antibacterial agents. | nih.govmdpi.com |

Integration of Cutting-Edge Computational Approaches for Rational Compound Design

Computational chemistry and molecular modeling are becoming indispensable tools for accelerating the drug discovery process. For derivatives of this compound, these approaches allow for the rational design of new compounds with enhanced potency, selectivity, and drug-like properties before they are synthesized in the lab.

Molecular docking is a key computational technique used to predict how a molecule will bind to the active site of a biological target. This method has been successfully used to understand the interactions of 1,3,4-oxadiazole derivatives with the active sites of cyclooxygenase enzymes (COX-1 and COX-2) mdpi.commdpi.com. By visualizing the binding modes, chemists can design modifications to improve affinity and, crucially, selectivity for COX-2 over COX-1, which is a key strategy for developing anti-inflammatory drugs with fewer gastrointestinal side effects mdpi.com.

These computational studies often rely on a pharmacophore model, which identifies the essential structural features required for biological activity. For this class of compounds, the arylpiperazine subunit is frequently a core component of the pharmacophore nih.gov. By preserving this key unit and computationally exploring modifications to other parts of the molecule, researchers can design new derivatives with a higher probability of success, saving significant time and resources in the synthetic and screening phases.

| Computational Technique | Application | Biological Target Example | Outcome | Reference |

| Molecular Docking | Predicting binding mode and affinity | COX-2 Enzyme | Understanding key interactions to guide the design of selective inhibitors. | mdpi.commdpi.com |

| Pharmacophore Modeling | Identifying essential structural features for activity | Dopamine D2/D3 Receptors | Designing conformationally restricted analogs with improved receptor affinity. | nih.gov |

| Structure-Activity Relationship (SAR) Studies | Correlating structural changes with biological activity | Various | Guiding the optimization of lead compounds for enhanced potency. | nih.govmdpi.com |

Utilization of Sophisticated In Vitro Biological Models for Mechanistic Elucidation and Efficacy Prediction

The transition from a promising chemical structure to a viable drug candidate requires rigorous testing in biologically relevant models. For derivatives of this compound, the use of sophisticated in vitro models is crucial for understanding their mechanism of action and predicting their potential efficacy and safety.

In oncology research, panels of human cancer cell lines are used to assess the cytotoxic and antiproliferative effects of new compounds. For example, phenylpiperazine-based thiazolidinone derivatives have been tested against prostate cancer cell lines such as DU 145, PC-3, and LNCaP to determine their anticancer activity nih.gov. Beyond simple cytotoxicity, these models allow for deeper mechanistic studies, including the analysis of apoptosis, DNA fragmentation, and cell cycle progression, to understand precisely how the compounds kill cancer cells nih.gov.

For evaluating anti-inflammatory potential, specific enzyme assays are employed. Colorimetric inhibitor screening assays for COX-1 and COX-2 are used to quantify the inhibitory potency and selectivity of new derivatives mdpi.com. To assess the safety profile of these compounds, their effect on healthy cells is also studied. For instance, cytotoxicity is often evaluated in normal human dermal fibroblast (NHDF) cell lines to ensure that the compounds are selectively toxic to cancer cells or pathogens without harming normal tissue mdpi.com. These advanced in vitro models provide critical data that guides the preclinical development of new therapeutic agents derived from the this compound scaffold.

| In Vitro Model | Purpose | Measurement / Endpoint | Insight Gained | Reference |

| Human Cancer Cell Lines (e.g., PC-3, DU 145) | Efficacy Prediction in Oncology | IC50 values, Cell Viability | Quantifying the anticancer potency of a compound. | nih.gov |

| Cell Cycle & Apoptosis Assays | Mechanistic Elucidation | DNA Fragmentation, Cell Cycle Arrest (G1/S phase) | Determining the molecular mechanism of anticancer activity. | nih.gov |

| Isolated Enzyme Assays (e.g., COX-1/COX-2) | Target Engagement & Selectivity | Percent Inhibition, IC50 | Measuring direct inhibitory activity against a specific enzyme target. | mdpi.com |

| Normal Human Cell Lines (e.g., NHDF) | Safety & Cytotoxicity Prediction | Cell Viability after exposure | Assessing potential toxicity to non-cancerous cells. | mdpi.com |

| Bacterial Strains (e.g., E. faecalis) | Antimicrobial Activity Screening | Minimum Inhibitory Concentration (MIC) | Evaluating potential as an antibacterial agent. | mdpi.com |

Q & A

Q. What are the standard synthetic routes for 3-(4-Phenylpiperazin-1-yl)propanehydrazide, and how are intermediates purified?

The compound is typically synthesized via condensation reactions between substituted piperazine derivatives and hydrazide intermediates. For example, this compound can be prepared by reacting 4-phenylpiperazine with propanehydrazide precursors under reflux in ethanol. Post-reaction, the product is purified using diethyl ether-petroleum ether washes to remove unreacted starting materials, followed by recrystallization from solvents like isopropyl alcohol to achieve high purity (yields: 46–87%) .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

Key methods include:

- High-Resolution Mass Spectrometry (HRMS): To verify molecular ions (e.g., [M+H]+ m/z calculated vs. observed, with deviations <0.0001 ).

- Melting Point Analysis: Consistent melting points (e.g., 58–60°C or 141–143°C) confirm batch reproducibility .

- NMR Spectroscopy: 1H/13C NMR identifies functional groups (e.g., piperazine N–CH2 protons at δ ~2.5–3.5 ppm) .

- TLC: Monitors reaction progress and purity using solvent systems like ethyl acetate/hexane .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of this compound derivatives?

Optimization strategies include:

- Solvent Selection: Ethanol or methanol under reflux enhances solubility and reaction rates .

- Catalyst Use: Acidic or basic catalysts (e.g., HCl, K2CO3) may accelerate condensation .

- Temperature Control: Reflux temperatures (~80°C) balance reactivity and side-product formation .

- Workup Adjustments: Sequential washing with ether-petroleum ether minimizes impurities .

Q. What methodologies address contradictions in spectral or biological data across studies?

- Cross-Validation: Compare HRMS/NMR data with computational predictions (e.g., DFT calculations) to resolve spectral discrepancies .

- Dose-Response Studies: Re-evaluate biological assays (e.g., MAO-B inhibition) under standardized conditions to account for variability in IC50 values .

- Statistical Analysis: Use multivariate regression to identify confounding factors (e.g., solvent polarity in crystallization affecting melting points) .

Q. How can computational models guide the design of derivatives with enhanced neuroprotective activity?

- QSTR Analysis: Correlate structural descriptors (e.g., lipophilicity, dipole moment) with neurotoxicity data. For example, reduced logP values (<2.5) and smaller dipole moments (<5 Debye) are linked to lower neurotoxicity .